molecular formula C16H12F2N2OS B2728837 1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione CAS No. 1105190-29-1

1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione

Cat. No. B2728837
CAS RN: 1105190-29-1
M. Wt: 318.34
InChI Key: XGMCXPXVVATIBF-UHFFFAOYSA-N
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Description

The compound “1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione” seems to be a complex organic molecule. It appears to contain an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .

Scientific Research Applications

Colorimetric and Fluorescence Sensing

One significant application of derivatives related to "1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione" is in the development of colorimetric and ratiometric fluorescent chemosensors for fluoride. Phenyl-1H-anthra[1,2-d]imidazole-6,11-dione and its derivatives have shown acute spectral responses to fluoride, including a notable shift in absorption and fluorescence emission, attributed to proton-transfer mechanisms. These findings suggest potential utility in selective sensing applications, where the selectivity for fluoride can be tuned by the electron push-pull properties of the substituents on the phenyl para position of the sensors (Peng et al., 2005).

Microwave-Assisted Synthesis and Biological Evaluation

Another application involves the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring, showcasing an efficient procedure that yields pure products within minutes. These compounds have been screened for their lipase inhibition and antioxidant activities, demonstrating good scavenging activity. This highlights the compound's potential in the synthesis of biologically active molecules (Menteşe et al., 2013).

Inhibitors of Dopamine Beta-Hydroxylase

Derivatives of "this compound" have been explored as competitive inhibitors of dopamine beta-hydroxylase (DBH), demonstrating their utility in the design of potent inhibitors. The structure-activity relationships and molecular modeling suggest differences in activity between phenyl and thienyl DBH inhibitors, providing insights into designing effective therapeutic agents (McCarthy et al., 1990).

Curing Agents in Polymer Chemistry

The compound and its fluorinated derivatives have been utilized as curing agents for epoxy resins, offering insights into the mechanisms underlying curing reactions and the resulting improvements in material properties. These studies indicate the compound's role in enhancing the thermal stability and water repellency of cured materials, suggesting applications in advanced material science (Ghaemy et al., 2012).

Electroluminescence and Fluorescence Sensing

Research has also extended to the synthesis and characterization of derivatives for electroluminescence and as fluorescent sensors. These studies explore the photophysical properties and potential applications in sensing and electronic devices, highlighting the compound's versatility in materials science (Kula et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not available. It’s worth noting that the mechanism of action for a compound depends on its intended use, which could range from pharmaceutical applications to use in materials science .

Safety and Hazards

The safety data sheet for a related compound “4-(Difluoromethoxy)phenyl isothiocyanate” indicates that it may cause skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-4-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c17-15(18)21-13-8-6-12(7-9-13)20-14(10-19-16(20)22)11-4-2-1-3-5-11/h1-10,15H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMCXPXVVATIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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